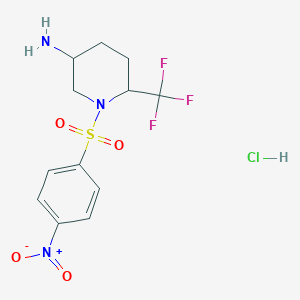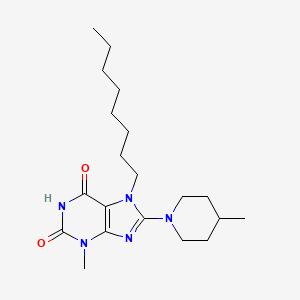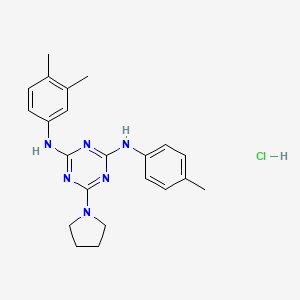![molecular formula C7H12N4O4S B2356767 2-[4-(methylcarbamoyl)-1H-1,2,3-triazol-1-yl]ethyl methanesulfonate CAS No. 1114824-12-2](/img/structure/B2356767.png)
2-[4-(methylcarbamoyl)-1H-1,2,3-triazol-1-yl]ethyl methanesulfonate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Scientific Research Applications
Synthesis Processes
- Synthesis of Antifungal Agents : The methanesulfonates of certain triazole compounds, including derivatives similar to 2-[4-(methylcarbamoyl)-1H-1,2,3-triazol-1-yl]ethyl methanesulfonate, have been developed as orally effective antifungal agents. They were created using processes suitable for large-scale production, involving the use of triazole as a base transfer agent and nucleophile (PestiJaan et al., 1998).
Structural Studies
- Crystal Structure Analysis : A series of nimesulidetriazole derivatives, structurally related to the compound of interest, have been synthesized, and their crystal structures have been determined. This study provides insights into the intermolecular interactions and molecular geometries that could be relevant for similar triazole derivatives (Dey et al., 2015).
Biochemical Activities
- Anti-Acetylcholinesterase Activity : Methanesulfonate esters derived from 1-methyl-1H-1,2,4-triazol, closely related to the compound , have been studied for their anti-acetylcholinesterase and insecticidal activities, providing a potential avenue for the exploration of similar triazole-based compounds in biochemical applications (Holan et al., 1997).
Antineoplastic Activity
- Antineoplastic Properties : Related compounds such as 2-chloroethyl (methylsulfonyl)methanesulfonate have demonstrated significant antineoplastic activity against leukemia in vivo. This suggests a potential research pathway for examining the antineoplastic properties of similar methanesulfonate compounds (Shealy et al., 1984).
Analytical Chemistry Applications
- Determination in Pharmaceuticals : Methanesulfonic acid and its derivatives, including methanesulfonates, are routinely used in pharmaceuticals. A study focused on developing a method for determining methyl methanesulfonate and ethyl methanesulfonate in methanesulfonic acid, highlighting the importance of accurate measurement techniques in pharmaceutical contexts (Zhou et al., 2017).
properties
IUPAC Name |
2-[4-(methylcarbamoyl)triazol-1-yl]ethyl methanesulfonate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H12N4O4S/c1-8-7(12)6-5-11(10-9-6)3-4-15-16(2,13)14/h5H,3-4H2,1-2H3,(H,8,12) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BNZDJHGANZYJCM-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC(=O)C1=CN(N=N1)CCOS(=O)(=O)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H12N4O4S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
248.26 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![Ethyl 4-[5-chloro-2-(methylsulfanyl)pyrimidine-4-carbonyl]thiomorpholine-3-carboxylate](/img/structure/B2356689.png)
![N-benzyl-2-[1-(furan-2-ylmethyl)imidazol-2-yl]sulfanylacetamide](/img/structure/B2356690.png)
![2-[(2,4-Difluorophenyl)methylamino]pyridine-3-carbonitrile](/img/structure/B2356692.png)
![N-(2-methoxyphenyl)-2-[(3-pyridin-2-yl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)sulfanyl]acetamide](/img/structure/B2356693.png)
![(Z)-ethyl 3-(2-ethoxy-2-oxoethyl)-2-((5-nitrofuran-2-carbonyl)imino)-2,3-dihydrobenzo[d]thiazole-6-carboxylate](/img/structure/B2356694.png)

![2-[7-(4-bromophenyl)-3,8-dioxo-[1,2,4]triazolo[4,3-a]pyrazin-2-yl]-N-(2,5-difluorophenyl)acetamide](/img/structure/B2356699.png)


![4-((1R,5S)-3-oxa-8-azabicyclo[3.2.1]octane-8-carbonyl)-1-(4-fluorophenyl)pyrrolidin-2-one](/img/structure/B2356705.png)